molecular formula C77H148O8 B093931 Pentaerythritol tetrastearate CAS No. 115-83-3

Pentaerythritol tetrastearate

Cat. No.: B093931
CAS No.: 115-83-3
M. Wt: 1202 g/mol
InChI Key: OCKWAZCWKSMKNC-UHFFFAOYSA-N
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Description

Pentaerythritol tetrastearate is a chemical compound formed by the esterification of pentaerythritol with stearic acid. It is a white, hard, high melting-point wax that is soluble in ethanol and benzene . This compound is commonly used as a polymer additive due to its strong release effect .

Safety and Hazards

Pentaerythritol tetrastearate may form combustible dust concentrations in air. It is recommended to store it in a well-ventilated place and keep the container tightly closed. Personal protective equipment should be used as required .

Mechanism of Action

Target of Action

Pentaerythritol tetrastearate, also known as Pentaerythrityl tetrastearate, is primarily used as a conditioning agent in cosmetics . It is also used as a binder, occlusive agent, and viscosity increasing agent .

Mode of Action

It is known to provide a conditioning effect on hair and skin . This could be due to its ability to form a protective layer on the skin, preventing moisture loss and providing a smooth feel.

Result of Action

The primary result of this compound’s action is improved condition of the skin and hair. It provides a smooth feel and helps to prevent moisture loss, leading to healthier and better-conditioned skin and hair .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors. For instance, it can hydrolyze under strong acid or strong alkali conditions . Therefore, the pH of the product it is used in can affect its stability and efficacy. Additionally, the temperature and humidity of the environment in which the product is stored can also have an impact.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentaerythritol tetrastearate is synthesized by reacting pentaerythritol with stearic acid. The reaction typically involves heating the mixture to a temperature range of 140 to 150 degrees Celsius for 4 to 5 hours. A composite metal oxide is often used as a catalyst in this process .

Industrial Production Methods: In industrial settings, the reaction is carried out in a reaction kettle. After the reaction, the product is cooled, and any remaining organic solvents and water are removed by distillation under reduced pressure. The final product is then filtered to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: Pentaerythritol tetrastearate primarily undergoes hydrolysis reactions. It can be hydrolyzed by lipases, such as porcine pancreas lipase and Candida antarctica lipase-B .

Common Reagents and Conditions: The hydrolysis of this compound is typically carried out using lipases under mild conditions. The reaction may be incomplete, depending on the specific lipase used .

Major Products Formed: The hydrolysis of this compound results in the formation of pentaerythritol and stearic acid .

Properties

IUPAC Name

[3-octadecanoyloxy-2,2-bis(octadecanoyloxymethyl)propyl] octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C77H148O8/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-73(78)82-69-77(70-83-74(79)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,71-84-75(80)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)72-85-76(81)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h5-72H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKWAZCWKSMKNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)(COC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C77H148O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7026944
Record name Pentaerythrityl tetraoctanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1202.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Other Solid; Pellets or Large Crystals
Record name Octadecanoic acid, 1,1'-[2,2-bis[[(1-oxooctadecyl)oxy]methyl]-1,3-propanediyl] ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

115-83-3
Record name Pentaerythrityl tetrastearate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentaerythrityl tetrastearate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanoic acid, 1,1'-[2,2-bis[[(1-oxooctadecyl)oxy]methyl]-1,3-propanediyl] ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentaerythrityl tetraoctanoate
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Record name Pentaerythritol tetrastearate
Source European Chemicals Agency (ECHA)
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Record name PENTAERYTHRITYL TETRASTEARATE
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Synthesis routes and methods I

Procedure details

A 1000 ml round bottomed flask will be charged with 620 g. (0.24 mol) PEG 75 pentaerythritol and 272 g. (0.96 mol) triple pressed stearic acid. The mass will be heated to 100° C. with a N2 sparge, 1.0 g. phosphoric acid and 0.1 g. hypophosphorus acid will be charged. The batch will be heated to 215° C. while collecting the water of reaction, and maintained until an acid value of less than 10.0 is reached. The finished material will be a white waxy solid.
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Synthesis routes and methods II

Procedure details

A 1000 ml round bottomed flask was charged with 598.4 g. (0.12 mol) PEG 130 pentaerythritol and 36.3 g. (0.48 mol) triple pressed stearic acid. The mass was heated to 100° C. with a N2 sparge, 1.0 g. phosphoric acid and 0.1 g hypophosphorus acid were charged. The batch was heated to 215° C. while collecting the water of reaction, and maintained until an acid value of 11.5 was reached. The finished material was a grey waxy solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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